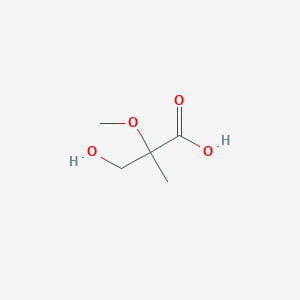

3-Hydroxy-2-methoxy-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methoxy-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-5(3-6,9-2)4(7)8/h6H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRATYJKCJCIUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 3 Hydroxy 2 Methoxy 2 Methylpropanoic Acid

Chemical Synthesis Approaches

The chemical synthesis of 3-Hydroxy-2-methoxy-2-methylpropanoic acid can be approached through several strategic pathways. These routes are designed to build the carbon skeleton and introduce the required functional groups—a carboxylic acid, a primary alcohol, and a tertiary methoxy (B1213986) group—with high precision.

Direct Synthetic Routes from Readily Available Precursors

A direct synthetic approach to this compound could plausibly begin from a precursor that already contains a significant portion of the carbon framework and oxygenation pattern. One such conceptual precursor is 2-methoxy-2-methylpropane-1,3-diol. This diol possesses the core structure of the target molecule, including the quaternary carbon atom bearing both a methyl and a methoxy group.

The key transformation in this direct route would be the selective oxidation of one of the two primary hydroxyl groups to a carboxylic acid. Achieving this selectivity can be challenging due to the identical reactivity of the two primary alcohols. However, various modern oxidation methods can be employed to achieve this transformation.

| Precursor | Key Transformation | Reagents and Conditions | Product |

| 2-methoxy-2-methylpropane-1,3-diol | Selective Oxidation | 1. TEMPO, NaOCl, NaHCO₃2. Pt/C, O₂ | This compound |

This approach is advantageous in its atom economy and conciseness. However, the synthesis of the starting diol, 2-methoxy-2-methylpropane-1,3-diol, is a prerequisite.

Multi-Step Transformations and Reaction Cascades

A more versatile approach involves multi-step synthetic sequences that allow for greater control over the introduction of each functional group. A hypothetical multi-step synthesis could commence from a simpler, commercially available starting material such as diethyl malonate.

A plausible reaction cascade could be initiated by the alkylation of diethyl malonate with a suitable electrophile to introduce the methyl group at the α-position. Subsequent functional group manipulations, including reduction and protection/deprotection steps, would be necessary to construct the desired molecule.

A representative multi-step sequence is outlined below:

Methylation of Diethyl Malonate: Treatment of diethyl malonate with a base like sodium ethoxide, followed by reaction with methyl iodide, would yield diethyl methylmalonate.

Hydroxymethylation: Introduction of a hydroxymethyl group could be achieved through a two-step process of formylation followed by reduction.

Introduction of the Second Hydroxymethyl Group and Methoxy Group: This would likely involve a series of protection, reduction, and methylation steps to arrive at a diol precursor.

Selective Oxidation: The final step would involve the selective oxidation of one of the primary alcohol functionalities to the carboxylic acid, as described in the direct synthesis approach.

While multi-step syntheses can be longer, they offer the flexibility to introduce chirality and other modifications to the molecule.

Regioselective and Chemoselective Functionalization Strategies

The synthesis of this compound from a precursor like 2-methyl-1,3-propanediol (B1210203) hinges on the ability to perform regioselective and chemoselective reactions. The two primary hydroxyl groups in 2-methyl-1,3-propanediol are chemically equivalent, necessitating a strategy to differentiate them.

One common strategy is the statistical mono-functionalization, where a limiting amount of a reagent is used to favor the reaction at only one of the hydroxyl groups. However, this often leads to a mixture of unreacted starting material, the desired mono-functionalized product, and the di-functionalized byproduct, requiring careful purification.

A more elegant approach is the use of a directing group or a catalyst that can selectively activate one of the hydroxyl groups. For instance, the formation of a transient boronic ester with one of the hydroxyls could direct a subsequent reaction to that site.

Chemoselectivity becomes crucial when multiple reactive functional groups are present. For example, during the oxidation of a diol to a carboxylic acid, it is important to choose an oxidizing agent that does not react with other sensitive groups in the molecule.

Application of Protecting Group Chemistry

In a multi-step synthesis of a polyfunctional molecule like this compound, the use of protecting groups is often indispensable. Protecting groups are temporarily installed on a functional group to prevent it from reacting in subsequent steps.

A potential synthetic route employing protecting groups could start from 2-methyl-1,3-propanediol. The strategy would involve:

Mono-protection of a Primary Alcohol: One of the primary hydroxyl groups is selectively protected, for example, as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether. This differentiation of the two hydroxyl groups is a key step.

Methylation of the Tertiary Hydroxyl Group: The remaining free hydroxyl group would need to be converted to a methoxy group. This step is hypothetical as the starting material is 2-methyl-1,3-propanediol, which does not have a tertiary hydroxyl group. A more plausible precursor would be a triol. Assuming a suitable precursor, the tertiary alcohol would be methylated using a reagent like methyl iodide in the presence of a base.

Deprotection of the Primary Alcohol: The protecting group on the primary alcohol is selectively removed.

Oxidation to the Carboxylic Acid: The now free primary alcohol is oxidized to the carboxylic acid using a selective oxidizing agent.

The choice of protecting group is critical and must be orthogonal to the reaction conditions used in the other steps of the synthesis.

| Step | Reaction | Protecting Group Example | Reagents |

| 1 | Mono-protection | TBDMS | TBDMSCl, Imidazole |

| 2 | Oxidation of the other primary alcohol | PCC or TEMPO/NaOCl | |

| 3 | Methylation of the resulting aldehyde and reduction | MeMgBr, then NaBH₄ | |

| 4 | Deprotection | TBDMS | TBAF |

| 5 | Oxidation to Carboxylic Acid | Jones Reagent or PDC |

Chemo-Enzymatic and Biocatalytic Syntheses

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell microorganisms can perform complex transformations with high enantio- and regioselectivity under mild reaction conditions.

Biotransformation Pathways Employing Microorganisms (e.g., Gluconobacter oxydans)

The bacterium Gluconobacter oxydans is well-known for its ability to perform incomplete oxidation of a wide range of sugars and polyols. nih.gov This capability is due to a series of membrane-bound dehydrogenases that can selectively oxidize hydroxyl groups.

A promising biocatalytic route to this compound would involve the biotransformation of 2-methoxy-2-methylpropane-1,3-diol using whole cells of Gluconobacter oxydans. The microorganism's enzymatic machinery could selectively oxidize one of the primary alcohol groups to the corresponding carboxylic acid, leaving the other functional groups intact.

Research has demonstrated the successful bioconversion of the structurally similar 2-methyl-1,3-propanediol to 3-hydroxy-2-methylpropanoic acid using Gluconobacter oxydans. This precedent strongly supports the feasibility of applying a similar biotransformation to 2-methoxy-2-methylpropane-1,3-diol.

| Substrate | Biocatalyst | Key Enzyme System | Product |

| 2-methoxy-2-methylpropane-1,3-diol | Gluconobacter oxydans | Membrane-bound alcohol and aldehyde dehydrogenases | This compound |

This chemo-enzymatic approach offers several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and the avoidance of hazardous reagents and byproducts. The process typically involves incubating the substrate with a culture of the microorganism, followed by extraction and purification of the product.

Enzymatic Catalysis (e.g., Oxidoreductases, Hydrolases, Esterases, Lipases) in Stereoselective Synthesis

Enzymatic catalysis is a powerful tool in stereoselective synthesis, offering high efficiency and selectivity under mild reaction conditions, which aligns with the principles of green chemistry. researchgate.netnih.gov Enzymes like oxidoreductases, hydrolases, esterases, and lipases are commonly employed for creating chiral molecules. nih.govmdpi.com

In the context of synthesizing a chiral molecule like this compound, enzymes could be used in several ways. For instance, a hydrolase, esterase, or lipase (B570770) could perform a kinetic resolution of a racemic ester precursor of the target molecule. nih.gov In such a process, the enzyme would selectively hydrolyze or acylate one enantiomer, allowing for the separation of the two. Lipases, in particular, are versatile and widely used in the synthesis of active pharmaceutical ingredients due to their stability in organic solvents and broad substrate specificity. nih.govresearchgate.net For example, lipases from Candida antarctica (such as Novozym 435) and Pseudomonas cepacia are frequently used for the resolution of racemic alcohols and acids. nih.govresearchgate.net An oxidoreductase could potentially be used for the stereoselective hydroxylation of a suitable precursor, although this is a more complex transformation.

Optimization of Biocatalytic Reaction Conditions (pH, Temperature, Substrate Concentration, Enzyme Loading)

The efficiency and selectivity of any biocatalytic process are highly dependent on the reaction conditions. researchgate.net Key parameters that require optimization include pH, temperature, substrate concentration, and enzyme loading. nih.govmdpi.com

pH and Temperature: Enzymes have optimal pH and temperature ranges in which they exhibit maximum activity and stability. For instance, while many lipases are robust, their performance can be fine-tuned by adjusting the temperature. Immobilization can often increase an enzyme's stability at higher temperatures. nih.gov

Substrate and Enzyme Concentration: The concentration of both the substrate and the enzyme (enzyme loading) must be carefully balanced. High substrate concentrations can sometimes lead to substrate inhibition, reducing the reaction rate. The optimal ratio of enzymes in a multi-step reaction is also critical for maximizing product yield and minimizing reaction time. dtu.dk

Solvent System: For enzymes used in non-aqueous environments, the choice of organic solvent is critical. The solvent can affect enzyme activity, stability, and enantioselectivity. researchgate.net

The optimization process often involves systematic screening of these parameters, and methodologies like Response Surface Methodology (RSM) can be employed to efficiently find the optimal conditions for a specific biotransformation. mdpi.com

The table below illustrates typical parameters that are optimized in a biocatalytic process.

| Parameter | Typical Range | Rationale for Optimization |

| Temperature | 20 - 70 °C | Affects enzyme activity, stability, and reaction rate. nih.gov |

| pH | 5 - 10 | Influences the ionization state of the enzyme and substrate, impacting activity. nih.gov |

| Enzyme Loading | Varies | Higher loading increases reaction rate but also cost. |

| Substrate Conc. | Varies | High concentrations can lead to substrate inhibition. researchgate.net |

| Solvent | Various organic solvents | Affects enzyme conformation, activity, and substrate solubility. researchgate.net |

| Agitation Speed | 50 - 300 rpm | Ensures proper mixing and reduces mass transfer limitations. researchgate.net |

Alternative and Emerging Synthetic Strategies

Beyond traditional batch synthesis and biocatalysis, several emerging strategies offer potential advantages for the synthesis of complex molecules.

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers numerous advantages over batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and process optimization. researchgate.net A flow chemistry setup could be designed to produce this compound by linking multiple reaction modules in sequence, allowing for synthesis, work-up, and purification in a single, uninterrupted process. researchgate.net

Photochemical and Electrochemical Methods

Photochemical and electrochemical methods utilize light and electricity, respectively, to drive chemical reactions. These techniques can provide access to unique reactive intermediates and reaction pathways that are often difficult to achieve with conventional thermal methods. cardiff.ac.uk Photoelectrochemical (PEC) cells, which combine both approaches, are an emerging tool for organic synthesis, enabling powerful redox reactions under mild conditions. cardiff.ac.uk These methods could potentially be applied to perform selective C-H functionalization or other transformations on a precursor molecule to generate this compound.

Development of Green Chemistry-Compliant Syntheses

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Biocatalysis is a cornerstone of green chemistry because it uses renewable catalysts (enzymes) and typically operates under mild conditions (neutral pH, ambient temperature), reducing energy consumption. researchgate.netnih.gov The use of solvent-free systems or environmentally benign solvents further enhances the green credentials of a synthesis. mdpi.com Developing a synthetic route to this compound that incorporates enzymatic steps, minimizes waste, and avoids toxic reagents would be a key goal in a modern synthetic chemistry context.

Advanced Analytical Methodologies for Research and Characterization

X-Ray Crystallography for Solid-State Structural Elucidation (if applicable to derivatives)

For the structural elucidation of 3-Hydroxy-2-methoxy-2-methylpropanoic acid, or more likely, a suitable crystalline derivative, the following steps would typically be involved:

Crystal Growth: A single crystal of high quality would first need to be grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling). For a carboxylic acid that is difficult to crystallize, conversion to a salt or an ester derivative can yield more suitable crystals.

Data Collection: The crystal would be mounted on a goniometer and irradiated with a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.

Structure Solution and Refinement: The collected diffraction data is then processed to determine the electron density map of the molecule. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.

While this methodology is standard, no specific crystallographic data for derivatives of this compound has been reported in the searched scientific literature.

Chemical Reactivity and Derivatization Studies

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters and amides, or undergoing reduction and oxidation reactions.

Esterification and amidation are common strategies to modify the physicochemical properties of a drug candidate, such as its solubility, stability, and permeability, which is a key aspect of prodrug design. These reactions can also be employed to create volatile or chromophoric derivatives suitable for analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. Standard acid-catalyzed esterification (Fischer esterification) with an alcohol in the presence of a strong acid catalyst like sulfuric acid is a common approach. For more sensitive substrates, milder conditions involving coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-(dimethylamino)pyridine (DMAP) can be used.

Amidation: The formation of amides from the carboxylic acid and an amine typically requires the activation of the carboxylic acid. This can be done by converting it to a more reactive species like an acid chloride or by using peptide coupling reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These methods facilitate the formation of the amide bond under relatively mild conditions.

A hypothetical reaction scheme for the esterification and amidation of 3-Hydroxy-2-methoxy-2-methylpropanoic acid is presented below:

| Reactant | Reagent/Conditions | Product |

| This compound + Methanol | H₂SO₄ (catalyst), heat | Methyl 3-hydroxy-2-methoxy-2-methylpropanoate |

| This compound + Benzylamine | PyBOP, DIPEA, THF | N-benzyl-3-hydroxy-2-methoxy-2-methylpropanamide |

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. The reaction would yield 2-methoxy-2-methylpropane-1,3-diol.

Oxidative studies of the carboxylic acid moiety itself are less common as it is already in a high oxidation state. However, the entire molecule could be subjected to oxidative degradation under harsh conditions.

Transformations Involving the Hydroxyl Group

The tertiary hydroxyl group offers another site for chemical modification, including etherification and acetylation, as well as oxidation under specific conditions.

Etherification: The formation of an ether from the tertiary hydroxyl group can be achieved, for example, through a Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Given the sterically hindered nature of the tertiary alcohol, this reaction might require forcing conditions.

Acetylation: Acetylation of the hydroxyl group to form an acetate (B1210297) ester is a common protection strategy or a way to create derivatives. This can be readily accomplished using acetic anhydride (B1165640) with a catalytic amount of acid or a base like pyridine.

A hypothetical reaction scheme for the etherification and acetylation of the hydroxyl group is as follows:

| Reactant | Reagent/Conditions | Product |

| This compound | 1. NaH2. Methyl iodide | 3-Methoxy-2-methoxy-2-methylpropanoic acid |

| This compound | Acetic anhydride, Pyridine | 3-Acetoxy-2-methoxy-2-methylpropanoic acid |

The oxidation of a tertiary alcohol is not possible without cleavage of a carbon-carbon bond. Therefore, selective oxidation of the tertiary hydroxyl group in this compound to a carbonyl group is not a feasible reaction.

Reactions at the Methoxy (B1213986) Group

The methoxy group is generally stable and less reactive compared to the carboxylic acid and hydroxyl groups. Cleavage of the methyl ether to reveal a hydroxyl group can be achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction would likely also affect other functional groups in the molecule if not properly protected.

Introduction of Halogen, Amino, or Other Functional Groups for Analogue Synthesis

The synthesis of analogues of this compound involves the targeted modification of its core structure by introducing various functional groups. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry and materials science. The primary sites for derivatization are the C3-hydroxyl group and the C1-carboxylic acid group.

Halogenation Reactions: The introduction of halogen atoms can significantly alter the electronic and lipophilic properties of the molecule. The tertiary hydroxyl group at the C3 position can be replaced by a halogen via nucleophilic substitution. This typically requires the conversion of the hydroxyl group into a better leaving group. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding 3-chloro or 3-bromo analogues.

Another approach involves the activation of the hydroxyl group as a tosylate or mesylate, followed by displacement with a halide ion (e.g., NaI, LiBr). This two-step process often proceeds with inversion of stereochemistry if the C3 carbon is chiral.

| Starting Material | Reagent(s) | Product | Functional Group Introduced |

| This compound | 1. TsCl, Pyridine2. NaBr, Acetone | 3-Bromo-2-methoxy-2-methylpropanoic acid | Bromo (-Br) |

| This compound | SOCl₂ | 3-Chloro-2-methoxy-2-methylpropanoic acid | Chloro (-Cl) |

Amination Reactions: The synthesis of amino analogues is a common strategy to introduce basic centers and potential new binding interactions. A primary method for introducing an amino group at the C3 position is through the displacement of a suitable leaving group. The hydroxyl group is first converted to a tosylate or mesylate. Subsequent reaction with ammonia, a primary amine, or an azide (B81097) salt (followed by reduction, e.g., with H₂/Pd or LiAlH₄) yields the desired amino-substituted product. acs.org This Sₙ2 displacement is a reliable method for forming the C-N bond. acs.org

| Starting Material | Reagent(s) | Intermediate | Final Product | Functional Group Introduced |

| This compound | 1. MsCl, Et₃N2. NaN₃, DMF | 3-Azido-2-methoxy-2-methylpropanoic acid | 3-Amino-2-methoxy-2-methylpropanoic acid | Amino (-NH₂) |

| This compound | 1. TsCl, Pyridine2. NH₃ | N/A | 3-Amino-2-methoxy-2-methylpropanoic acid | Amino (-NH₂) |

Introduction of Other Functional Groups: The versatile functional handles of this compound allow for the introduction of a wide array of other groups.

Esterification: The carboxylic acid moiety readily undergoes Fischer esterification when heated with an alcohol in the presence of an acid catalyst, yielding various esters. libretexts.org This is often used to mask the polarity of the carboxylic acid or to create prodrugs.

Amide Formation: The carboxylic acid can be converted to an amide by first activating it, for example, by forming an acyl chloride (using SOCl₂ or oxalyl chloride), followed by reaction with an amine. rsc.org

Ether Formation: The C3-hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Role As a Chiral Building Block and Intermediate in Complex Molecule Synthesis

Application in the Construction of Natural Products and Bioactive Molecule Scaffolds

Chiral α-hydroxy acids are crucial components in the synthesis of a wide array of natural products and bioactive molecules. researchgate.netacs.org For instance, the structurally related (2S)-2-hydroxy-3-methoxypropanoic acid serves as a precursor in synthetic routes where the hydroxyl and carboxyl groups are manipulated to form key fragments of larger molecules. google.comsigmaaldrich.com One documented synthesis of (S)-2-hydroxy-3-methoxypropanoic acid involves a diazotization reaction of 2-methyl-L-phenylalanine hydrochloride, indicating a viable pathway to obtain such chiral building blocks. google.com

The general strategy for incorporating hydroxy acid building blocks into complex scaffolds involves several key transformations, as outlined in the table below.

| Transformation | Description | Potential Application in Natural Product Synthesis |

|---|---|---|

| Esterification/Amidation | The carboxylic acid moiety can be converted to esters or amides to form linkages with other fragments. | Formation of depsipeptides or other ester-containing natural products. |

| Protection of Hydroxyl Group | The hydroxyl group can be protected to allow for selective reactions at the carboxylic acid functionality. | Enabling multi-step synthetic sequences by preventing unwanted side reactions. |

| Oxidation/Reduction of Hydroxyl Group | The secondary alcohol can be oxidized to a ketone or the carboxylic acid can be reduced to an alcohol, providing further functional group handles. | Introduction of new functionalities and stereocenters. |

| Stereospecific Reactions | The existing stereocenter can direct the stereochemical outcome of subsequent reactions. | Construction of molecules with multiple, well-defined stereocenters. |

Use in Asymmetric Synthesis of Specialty Chemicals and Pharmaceutical Intermediates

The enantioselective synthesis of pharmaceutical intermediates is a critical area of organic chemistry, and chiral building blocks like substituted propanoic acids are frequently employed. acs.orggoogle.com While direct examples involving 3-hydroxy-2-methoxy-2-methylpropanoic acid are not prominent, the use of similar α-hydroxy acids is well-established. rsc.org These molecules are valuable because the stereochemistry of a drug can significantly influence its pharmacological activity.

Biocatalytic methods, for example, are often used to produce enantiomerically enriched α-hydroxy ketones, which are valuable precursors for various pharmaceuticals. acs.orgnih.gov Chemical methods for the asymmetric synthesis of α-stereogenic carboxylic acids are also widely reported. rsc.org A process for preparing S-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, a key intermediate for the drug Ambrisentan, highlights the industrial relevance of chiral hydroxy propanoic acid derivatives. google.com

Development of Diverse Compound Libraries from the Propanoic Acid Backbone

Combinatorial chemistry is a powerful tool in drug discovery for generating large numbers of compounds for biological screening. numberanalytics.com The propanoic acid backbone, with its multiple functionalization points, is an excellent scaffold for the creation of diverse chemical libraries. acs.orgnih.gov By systematically varying the substituents on the core structure, a vast array of analogues can be synthesized.

The "libraries from libraries" concept, where existing peptide or polyamide libraries are chemically transformed, demonstrates a powerful strategy for creating structural diversity. acs.orgnih.gov A propanoic acid derivative like this compound could be incorporated into such a library, and its hydroxyl and carboxyl groups could be further functionalized to generate a wide range of new chemical entities. The synthesis of a library of macrocyclic peptides containing diverse N-alkylated residues showcases the potential for creating complex and varied molecular architectures from simple building blocks. nih.gov

Polymerization and Material Science Applications of Related Hydroxy Acids

Poly(α-hydroxy acids) (PAHAs) are a class of biodegradable and biocompatible polymers with significant applications in the biomedical field, such as in drug delivery and tissue engineering. acs.orgresearchgate.net These polymers are typically synthesized through the ring-opening polymerization of cyclic monomers derived from α-hydroxy acids or by direct polycondensation. acs.orgrsc.org

While the polymerization of this compound itself is not specifically documented, the functional groups present suggest its potential as a monomer for the synthesis of functional polyesters. The hydroxyl and carboxylic acid groups can participate in condensation polymerization to form a polyester (B1180765) backbone, and the methoxy (B1213986) and methyl groups would act as side chains influencing the polymer's properties. The development of functionalized PAHAs is an active area of research aimed at improving their thermal and mechanical properties. acs.orgacs.org The fabrication of porous scaffolds from poly(alpha-hydroxy acids) for tissue engineering further highlights the importance of this class of polymers in material science. nih.gov

Biochemical and Metabolic Pathway Research Non Clinical Focus

Investigation of its Role as a Metabolite in Non-Human Organisms (e.g., Microbes, Plants, Fungi)

Currently, there is a scarcity of direct scientific evidence identifying 3-Hydroxy-2-methoxy-2-methylpropanoic acid as a metabolite in microbes, plants, or fungi. While studies have identified a wide array of secondary metabolites in fungi and other microorganisms, this specific compound has not been prominently featured in metabolic profiling studies. The microbial degradation of methoxylated aromatic compounds has been documented, but these are typically more complex structures. Similarly, while plants produce a vast number of organic acids, the metabolic pathways leading to or involving this compound are not well-established.

Studies on Enzymatic Catalysis and Substrate Specificity within Biochemical Pathways

Characterization of Biosynthetic Pathways (e.g., Vitamin B6 Metabolism, Energy Metabolism)

There is no direct evidence from the available scientific literature to suggest the involvement of this compound in vitamin B6 metabolism or central energy metabolism. Vitamin B6 biosynthesis is a well-characterized pathway in bacteria, fungi, and plants, but does not include this particular hydroxy acid as an intermediate. researchgate.netnih.gov The central energy metabolism pathways, such as the citric acid cycle and fatty acid oxidation, involve a specific set of organic acids, and this compound is not a recognized intermediate in these core pathways.

Comparative Biochemical Analysis with Structurally Related Hydroxy Acids and Amino Acids

A comparative analysis of this compound with other hydroxy acids and amino acids can elucidate its potential biochemical properties. The structure of an organic acid, including the nature and position of its functional groups, significantly influences its chemical reactivity and biological activity.

Structural Comparison:

The presence of a hydroxyl group, a methoxy (B1213986) group, and a methyl group all on the second carbon of the propanoic acid chain gives this compound a unique steric and electronic configuration.

| Feature | This compound | 3-Hydroxypropanoic acid | 2-Methylpropanoic acid (Isobutyric acid) | Serine (an amino acid) |

| Backbone | Propanoic acid | Propanoic acid | Propanoic acid | Propanoic acid |

| C2 Substituents | -OH, -OCH3, -CH3 | -H, -H | -H, -CH3 | -NH2, -H |

| C3 Substituents | -H, -H | -OH, -H | -H, -H | -OH, -H |

Influence of Functional Groups on Biochemical Properties:

Carboxylic Acid Group: The carboxyl group imparts acidic properties to the molecule, allowing it to exist as a carboxylate anion at physiological pH. This is a common feature of all carboxylic acids, including amino acids. ncert.nic.in

Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and act as a nucleophile in enzymatic reactions. In many metabolic pathways, hydroxyl groups are introduced to increase water solubility and provide a site for further modification, such as phosphorylation or glycosylation.

Methoxy Group: The methoxy group is less polar than a hydroxyl group and can influence the molecule's lipophilicity. The presence of methoxy groups on aromatic rings has been shown to affect the antioxidant activity of phenolic acids. nih.govnih.gov In aliphatic acids, it can sterically hinder enzymatic access to the adjacent functional groups.

Methyl Group: The methyl group at the C2 position creates a chiral center (if other substituents are different) and adds to the steric bulk of the molecule, which can significantly impact how it fits into the active site of an enzyme. For example, the metabolism of branched-chain fatty acids, which contain methyl groups, requires specific enzymes. wikipedia.org

Comparison with Amino Acids:

Amino acids are characterized by the presence of an amino group on the alpha-carbon (C2). themedicalbiochemistrypage.org This amino group is basic and exists in a protonated form at physiological pH, contributing to the zwitterionic nature of amino acids. themedicalbiochemistrypage.org this compound lacks this amino group and therefore would not be a substrate for enzymes that recognize the characteristic amino acid structure, such as aminotransferases or peptide bond-forming enzymes. The pKa of the carboxylic acid group in amino acids is influenced by the presence of the adjacent amino group. quora.com Similarly, the electronic effects of the hydroxyl and methoxy groups in this compound would influence the acidity of its carboxylic acid group.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

For 3-Hydroxy-2-methoxy-2-methylpropanoic acid, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) would be used to find the most stable three-dimensional arrangement of its atoms (optimized geometry). orientjchem.org From this optimized structure, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. researchgate.net

Furthermore, the distribution of charges on each atom (Mulliken charges) and the molecular electrostatic potential (MEP) map can be calculated. The MEP map visualizes electron-rich (electronegative) and electron-poor (electrophilic) regions, predicting sites for nucleophilic and electrophilic attack, respectively. epstem.net

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Calculation) This table presents hypothetical but realistic values that would be obtained from a DFT calculation.

| Property | Predicted Value | Significance |

| Total Energy | -833.27 Hartrees | The molecule's total electronic energy at 0 Kelvin. |

| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | -0.9 eV | Indicates the energy of the lowest energy state for an added electron; related to electron affinity. |

| HOMO-LUMO Gap | 5.9 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Conformational Analysis and Energy Landscapes of the Compound and its Derivatives

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.

This is typically done by performing a potential energy surface (PES) scan. In this procedure, the energy of the molecule is calculated as a specific dihedral angle (the angle between four atoms) is systematically rotated. researchgate.netufms.br For this compound, key rotatable bonds include the C-C bonds of the propanoic acid backbone and the C-O bond of the methoxy (B1213986) group.

The resulting energy landscape shows which conformations are energy minima (stable conformers) and which are energy maxima (transition states). The global minimum represents the most populated conformation of the molecule under thermal equilibrium. This information is critical as the molecule's shape influences its physical properties and how it interacts with other molecules, such as enzymes. ufms.br

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions (non-human)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is invaluable for understanding potential enzyme-substrate interactions.

For this compound, a docking study could be performed against a non-human enzyme, for example, a bacterial metabolic enzyme that processes small carboxylic acids. The process involves:

Obtaining the 3D crystal structure of the target enzyme from a database like the Protein Data Bank (PDB).

Preparing the 3D structure of the ligand (the lowest energy conformer of this compound).

Using a docking program (e.g., AutoDock, CDOCKER) to systematically place the ligand into the enzyme's active site and score the different poses. nih.gov

The results are evaluated based on the binding affinity (or docking score), which estimates the strength of the interaction, and the specific interactions formed, such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the active site. mdpi.com

Table 2: Illustrative Molecular Docking Results against a Hypothetical Bacterial Dehydrogenase This table shows hypothetical results from a molecular docking simulation.

| Parameter | Result | Interpretation |

| Binding Affinity | -6.5 kcal/mol | A negative value indicates a favorable binding interaction. |

| Hydrogen Bonds | 3 | Formed between the ligand's hydroxyl/carboxyl groups and residues like Serine, Arginine. |

| Interacting Residues | Ser122, Arg245, Val180, Leu205 | Key amino acids in the active site that stabilize the ligand. |

| Predicted Inhibition Constant (Ki) | 15.4 µM | A theoretical estimation of the concentration needed to inhibit enzyme activity. |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which is essential for identifying and characterizing compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. Quantum mechanical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, can calculate magnetic shielding tensors which are then converted to chemical shifts. epstem.net More recently, deep neural networks and other machine learning models have been trained on vast datasets of experimental spectra to predict chemical shifts with high accuracy (mean absolute errors of <0.2 ppm for ¹H NMR). nih.govresearchgate.net

IR Vibrational Frequencies: Theoretical IR spectra can be calculated from the results of a DFT frequency analysis. This calculation determines the normal modes of vibration for the molecule. The computed frequencies are often systematically higher than experimental values and are corrected using a scaling factor. researchgate.net The predicted spectrum helps in assigning experimental IR bands to specific molecular motions, such as O-H stretching, C=O stretching of the carboxylic acid, and C-O stretching of the methoxy group. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound This table presents illustrative values based on common computational methods.

| Spectroscopy | Predicted Value | Assignment |

| ¹H NMR | 3.5 ppm (s, 3H) | Methoxy group (-OCH₃) |

| 1.3 ppm (s, 3H) | Methyl group (-CH₃) | |

| 4.1 ppm (s, 1H) | Hydroxyl proton (-OH) | |

| 11.5 ppm (s, 1H) | Carboxylic acid proton (-COOH) | |

| ¹³C NMR | 175 ppm | Carboxylic acid carbon (C=O) |

| 78 ppm | Quaternary carbon C-O | |

| 52 ppm | Methoxy carbon (-OCH₃) | |

| 22 ppm | Methyl carbon (-CH₃) | |

| IR | 3450 cm⁻¹ | O-H stretch (hydroxyl) |

| 2950 cm⁻¹ | O-H stretch (carboxylic acid) | |

| 1720 cm⁻¹ | C=O stretch (carboxylic acid) | |

| 1100 cm⁻¹ | C-O stretch (methoxy) |

Computational Design of Novel Analogues with Predicted Reactivity

In silico design allows for the rational creation of new molecules with potentially enhanced properties before any synthetic work is undertaken. Starting with this compound as a parent structure, novel analogues can be designed by modifying its functional groups. ajphs.com

The process involves creating a virtual library of derivatives. For example, one could replace the hydroxyl group with a thiol (-SH) or an amine (-NH₂), or substitute hydrogen atoms on the methyl group with fluorine atoms. Each new analogue is then subjected to the same computational analyses described above (e.g., DFT, docking) to predict how these changes affect its reactivity, stability, or binding affinity to a target enzyme. researchgate.net This screening process can quickly identify promising candidates for future synthesis and testing, saving significant time and resources.

Table 4: In Silico Screening of Designed Analogues (Illustrative) This table shows a hypothetical comparison of designed analogues based on predicted properties.

| Analogue | Modification | Predicted HOMO-LUMO Gap | Predicted Binding Affinity |

| Parent Compound | - | 5.9 eV | -6.5 kcal/mol |

| Analogue 1 | -OH replaced with -SH | 5.5 eV | -6.8 kcal/mol |

| Analogue 2 | -CH₃ replaced with -CF₃ | 5.7 eV | -7.2 kcal/mol |

| Analogue 3 | -OCH₃ replaced with -SCH₃ | 5.6 eV | -6.6 kcal/mol |

This analysis suggests that Analogue 2 might be a more potent enzyme inhibitor due to its more favorable predicted binding affinity.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 3-Hydroxy-2-methoxy-2-methylpropanoic acid will likely move away from traditional methods that may involve harsh conditions or toxic reagents. google.com Research is anticipated to focus on green chemistry principles to minimize environmental impact and improve cost-effectiveness. rsc.orgmdpi.com Key areas of development include flow chemistry, which offers superior control over reaction parameters and enhances safety, and the use of eco-friendly solvents and catalysts. The goal is to create synthetic pathways that are not only efficient in yield but also sustainable throughout the product lifecycle.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus Areas |

|---|---|---|

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, easy scale-up, real-time monitoring integration. | Reactor design, optimization of residence time and temperature, integration with purification modules. |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, improved purity. | Investigating solvent-free reaction conditions, development of specialized catalysts. |

| Green Catalysis | Use of non-toxic, reusable catalysts (e.g., metal-organic frameworks, solid acid catalysts), reducing waste. | Catalyst design and screening, studying catalyst deactivation and regeneration cycles. |

| Use of Bio-based Feedstocks | Reduced reliance on petrochemicals, potential for a carbon-neutral process. | Developing pathways from renewable starting materials like glycerol (B35011) or sugars. |

Exploration of Novel Biocatalytic Systems for Synthesis

Biocatalysis presents a powerful, environmentally benign alternative to traditional chemical synthesis. nih.gov The use of enzymes or whole-cell systems can offer high selectivity and specificity under mild reaction conditions. nih.govgoogle.com Future research could explore a range of enzyme classes for the stereospecific synthesis of this compound. Baeyer-Villiger monooxygenases (BVMOs), for instance, are known for their ability to catalyze oxidation reactions with high regioselectivity. nih.gov Similarly, engineered hydrolases or oxidoreductases could be developed to perform key steps in the synthetic pathway.

Table 2: Potential Enzyme Classes for Biocatalytic Synthesis

| Enzyme Class | Catalytic Function | Potential Application in Synthesis |

|---|---|---|

| Monooxygenases (e.g., BVMOs) | Oxygen insertion reactions. | Oxidation of a precursor ketone to form an ester, which can be hydrolyzed to the target acid. nih.gov |

| Hydrolases (e.g., Lipases, Esterases) | Hydrolysis of esters. | Chiral resolution of a racemic ester precursor or hydrolysis of a final ester intermediate. |

| Oxidoreductases (e.g., Dehydrogenases) | Oxidation of alcohols to carboxylic acids. | Conversion of a diol precursor to the final carboxylic acid. |

| Synthases | Formation of C-C bonds. | Assembling the carbon backbone from simpler, bio-based precursor molecules. nih.gov |

The development of whole-cell biocatalysts, where multiple enzymatic steps are performed within a single microorganism like E. coli, could provide a streamlined and cost-effective production route. frontiersin.org

Advanced Analytical Techniques for Real-Time Reaction Monitoring and Process Control

To optimize the synthesis of this compound, particularly in continuous flow or large-scale batch processes, the adoption of Process Analytical Technology (PAT) is crucial. nih.gov PAT involves the use of real-time analytical tools to monitor and control manufacturing processes. researchgate.net This approach ensures consistent product quality and process efficiency. nih.gov

Advanced spectroscopic techniques are central to PAT. nih.gov For instance, in-line Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy can provide real-time data on reactant consumption, intermediate formation, and product yield without the need for manual sampling. magritek.combeilstein-journals.org This data allows for immediate adjustments to process parameters, ensuring the reaction stays within its optimal window.

Table 3: Advanced Analytical Techniques for Process Monitoring

| Technique | Information Provided | Advantages for Synthesis |

|---|---|---|

| In-line NMR Spectroscopy | Quantitative data on molecular structure, reaction kinetics, and impurity profiling. beilstein-journals.org | Highly specific and quantitative, enabling precise control over complex reaction mixtures. magritek.com |

| FTIR/Raman Spectroscopy | Real-time monitoring of functional groups, providing insight into reaction progression. | Non-invasive, rapid analysis, suitable for harsh reaction conditions. |

| UV/Vis Spectroscopy | Concentration measurements of UV-active species. | Simple, cost-effective for monitoring specific chromophores in the reaction pathway. nih.gov |

| Mass Spectrometry | Identification of intermediates and byproducts, verification of product mass. | High sensitivity and specificity, useful for complex reaction screening. |

Integration of Chemoinformatics, Machine Learning, and Artificial Intelligence in Chemical Research

Modern chemical research is being revolutionized by computational tools. For this compound, the integration of chemoinformatics, machine learning (ML), and artificial intelligence (AI) can accelerate discovery and optimization across its entire research lifecycle. AI algorithms can analyze vast datasets to predict novel, efficient synthetic routes, bypassing extensive trial-and-error experimentation. ML models can be trained to forecast the physicochemical properties and potential biological activities of the compound and its derivatives, guiding research toward the most promising applications. Furthermore, AI can be coupled with automated synthesis platforms to create self-optimizing systems that continuously refine reaction conditions to maximize yield and purity.

Table 4: Applications of AI/ML in the Research Lifecycle

| Research Stage | AI/ML Application | Potential Impact |

|---|---|---|

| Synthesis Design | Retrosynthesis prediction algorithms. | Rapidly identifies and ranks plausible synthetic pathways based on efficiency and cost. |

| Process Optimization | Bayesian optimization, neural networks. | Efficiently explores reaction parameter space (temperature, concentration, catalyst) to find optimal conditions. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models. | Predicts solubility, stability, and potential bioactivity, reducing the need for extensive physical screening. |

| Catalyst Discovery | High-throughput virtual screening. | Identifies novel enzyme or chemical catalysts with enhanced activity and selectivity for the synthesis. |

Discovery of Underexplored Biological Roles in Non-Human Systems and Environmental Applications

The biological and environmental roles of this compound are largely unexplored. Its structure as a functionalized organic acid suggests several potential avenues for investigation. Research could focus on its biodegradability, determining the metabolic pathways used by soil or aquatic microorganisms to break it down. This is critical for assessing its environmental persistence and potential as a "green" chemical.

Furthermore, its potential as a signaling molecule or metabolic intermediate in plants, fungi, or bacteria could be investigated. Many small organic acids play crucial roles in these organisms. Given its potential to be synthesized from bio-based sources, it could also be explored as a building block for creating biodegradable polymers or as a green solvent, contributing to a more circular economy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.